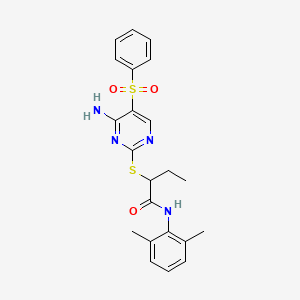
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)butanamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)butanamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H20N4O4S2, with a molecular weight of 444.52 g/mol. The structure features a pyrimidine ring substituted with an amino group and a phenylsulfonyl moiety, linked to an acetamide group via a thioether bridge.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O4S2 |
| Molecular Weight | 444.52 g/mol |
| CAS Number | 894947-91-2 |
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antiviral properties, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. For instance, similar compounds have shown EC50 values ranging from 0.19 to 1.40 μM against various strains of HIV-1 . The thioether linkage in the compound may enhance its binding affinity to viral targets.
Enzyme Inhibition
The compound's structure suggests potential inhibition of key enzymes involved in various biological pathways. For instance, the phenylsulfonyl group is known to interact with enzyme active sites, potentially leading to inhibition of enzymatic activity critical for disease progression. A study on related compounds demonstrated effective inhibition against tyrosinase, an enzyme involved in melanin production, with IC50 values indicating moderate to high inhibitory activity .
The proposed mechanism involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The thioether linkage enhances its affinity for biological targets, which may lead to the inhibition of key enzymatic pathways involved in disease progression. Additionally, structural modifications in similar compounds have shown that electron-donating or withdrawing groups can significantly affect their biological activity .
Case Study 1: HIV Inhibition
In a study evaluating various pyrimidine derivatives for anti-HIV activity, one compound exhibited an EC50 value of 0.19 μM against wild-type HIV-1 and demonstrated efficacy against resistant strains . This highlights the potential of structurally similar compounds in developing effective antiviral agents.
Case Study 2: Tyrosinase Inhibition
A series of phenylamino derivatives were synthesized and tested for their ability to inhibit tyrosinase. One derivative showed an IC50 value of 25.75 μM, indicating moderate inhibition compared to kojic acid as a reference . This suggests that modifications to the core structure can enhance inhibitory effects.
科学研究应用
Structural Characteristics
This compound features:
- A pyrimidine ring with an amino group and a phenylsulfonyl substituent.
- A thioether linkage that enhances its reactivity.
- A butanamide moiety attached to a dimethylphenyl group, which may influence its pharmacokinetic properties.
Medicinal Chemistry Applications
-
Anticancer Activity
- The compound has shown potential as an anticancer agent , particularly through its interaction with specific enzymes involved in tumor growth and proliferation. Research indicates that pyrimidine derivatives can inhibit angiogenesis, a critical process in cancer progression .
- In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
- Antimicrobial Properties
-
Neurological Disorders
- There is emerging evidence supporting the use of pyrimidine derivatives in the treatment of neurological disorders. Studies on related compounds have indicated anticonvulsant activities, suggesting that 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)butanamide may also exhibit similar effects .
Table 1: Summary of Research Findings on Similar Compounds
Synthesis and Production
The synthesis of this compound typically involves:
- Formation of the Pyrimidine Core : Through condensation reactions involving thiophenes and amines.
- Thioether Linkage Introduction : Reacting with thiol compounds under basic conditions.
- Acetamide Formation : Via acyl chloride reactions.
- Final Substitution : Nucleophilic substitution to introduce the dimethylphenyl group.
属性
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-4-17(21(27)25-19-14(2)9-8-10-15(19)3)30-22-24-13-18(20(23)26-22)31(28,29)16-11-6-5-7-12-16/h5-13,17H,4H2,1-3H3,(H,25,27)(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYSRDMRIVZJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)SC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













